Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 3-chlorobenzoic acid, m-toluidine, and thiophene derivatives. The synthesis may involve steps such as amide formation, esterification, and carbamoylation under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions may yield various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to specific proteins or enzymes, altering their activity, and affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiophene derivatives with different substituents. Examples include:
- Methyl 2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 2-(3-chlorobenzamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
Uniqueness
The uniqueness of Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate lies in its specific combination of functional groups, which may impart unique chemical and biological properties
Properties
Molecular Formula |
C22H19ClN2O4S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-6-4-9-16(10-12)24-20(27)18-13(2)17(22(28)29-3)21(30-18)25-19(26)14-7-5-8-15(23)11-14/h4-11H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
UHIAHKMVXIJSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
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